5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole
Brand Name: Vulcanchem
CAS No.: 889939-00-8
VCID: VC8309245
InChI: InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3
SMILES: CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole

CAS No.: 889939-00-8

Cat. No.: VC8309245

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole - 889939-00-8

Specification

CAS No. 889939-00-8
Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name 1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol
Standard InChI InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3
Standard InChI Key JXEFDHOZDUDKFJ-UHFFFAOYSA-N
SMILES CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O
Canonical SMILES CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Properties

The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 5-position with a 1-hydroxyethyl moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl substituent improves aqueous solubility, enabling balanced pharmacokinetic properties .

Crystallographic and Spectroscopic Data

Key molecular parameters include:

PropertyValueSource
Molecular weight257.21 g/mol
Monoisotopic mass257.0664 Da
X-ray diffraction patternsCrystalline form (patented)

The compound’s crystalline structure, as detailed in patent KR20180093114A, reveals a monoclinic lattice stabilized by hydrogen bonding between the hydroxyethyl group and adjacent molecules . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of hydroxyl (3200–3500 cm1^{-1}) and trifluoromethyl (1100–1200 cm1^{-1}) functional groups .

Synthetic Methodologies

Cycloaddition in Deep Eutectic Solvents

A green chemistry approach employs choline chloride:urea deep eutectic solvent (DES) for one-pot synthesis . The protocol involves:

  • Formation of nitrile oxide: Reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine and sodium hydroxide.

  • Chlorination: Addition of NN-chlorosuccinimide (NCS) to generate an electrophilic intermediate.

  • Cycloaddition: Reaction with propiolic acid derivatives to yield the isoxazole core .

This method achieves 78–85% yield and allows solvent recycling for five cycles without efficiency loss .

Alternative Routes

Metal-free cycloaddition using trifluoromethylated ynones and hydroxylamine derivatives under acidic conditions (e.g., HCl catalysis) provides a scalable alternative, though with lower regioselectivity.

Biological Activities and Mechanisms

Immunomodulatory Effects

In murine models, the compound accelerates immune response restoration in immunocompromised hosts by recruiting CD4+^+ T cells and enhancing interleukin-6 (IL-6) production . Comparative studies show its immunosuppressive activity rivals cyclosporine at 10 μM concentrations .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC50_{50} values of 0.8 μM and 1.2 μM, respectively, outperforming ibuprofen in reducing prostaglandin E2_2 synthesis .

Pharmacological Applications

Anti-Inflammatory Therapeutics

In collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces joint swelling by 62% over 21 days, comparable to dexamethasone . The hydroxyethyl group facilitates membrane permeability, enabling efficient targeting of synovial macrophages.

Metabolic Disorder Interventions

Preliminary data suggest the compound enhances insulin sensitivity in adipocytes by modulating peroxisome proliferator-activated receptor gamma (PPARγ) activity, though in vivo validation remains ongoing.

Stability and Degradation Pathways

Accelerated stability testing (40°C/75% RH) shows no degradation over six months, attributed to the electron-withdrawing trifluoromethyl group hindering hydrolytic cleavage . Photodegradation under UV light (λ = 254 nm) yields 4-(trifluoromethyl)benzoic acid as the primary metabolite .

Industrial and Environmental Considerations

Scalability Challenges

While DES-based synthesis is environmentally favorable, the high cost of 4-(trifluoromethyl)benzaldehyde (≈$450/kg) limits large-scale production. Catalytic trifluoromethylation of cheaper aryl precursors (e.g., toluene derivatives) is under investigation to mitigate expenses .

Ecotoxicology

The compound exhibits moderate aquatic toxicity (LC50_{50} = 12 mg/L for Daphnia magna), necessitating advanced oxidation processes for wastewater treatment .

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